

# Spectroscopic Profile of Dimethyl Maleate: A Technical Guide

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## Compound of Interest

Compound Name: Dimethyl maleate

Cat. No.: B031546

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## Introduction

**Dimethyl maleate** is an organic compound with the chemical formula  $C_6H_8O_4$ . It is the dimethyl ester of maleic acid and presents as a colorless oily liquid.[1] This document provides a comprehensive overview of the key spectroscopic data for **dimethyl maleate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, making this a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry analyses of **dimethyl maleate**.

Table 1:  $^1H$  NMR Spectral Data of **Dimethyl Maleate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
6.28	Singlet	=CH
3.75	Singlet	-OCH <sub>3</sub>

Solvent:  $\text{CDCl}_3$ . The chemical shift of the vinylic protons is a key distinguishing feature for the cis-isomer.<sup>[2]</sup>

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Dimethyl Maleate**

Chemical Shift ( $\delta$ ) ppm	Assignment
165.5	C=O
129.8	=CH
51.7	-OCH <sub>3</sub>

Solvent:  $\text{CDCl}_3$ . The chemical shift of the vinylic carbons is a key identifier.<sup>[3][4]</sup>

Table 3: Key IR Absorption Bands of **Dimethyl Maleate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3000	Medium	=C-H stretch
~1730	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch
~1200	Strong	C-O stretch (ester)
~860	Strong	=C-H bend (out-of-plane)

The IR spectrum of **dimethyl maleate** is characterized by a strong carbonyl absorption and bands indicative of its unsaturated ester structure.

Table 4: Mass Spectrometry Data of **Dimethyl Maleate**

m/z	Interpretation
144	[M] <sup>+</sup> (Molecular Ion)
113	[M - OCH <sub>3</sub> ] <sup>+</sup>
85	[M - COOCH <sub>3</sub> ] <sup>+</sup>
59	[COOCH <sub>3</sub> ] <sup>+</sup>

The mass spectrum shows a clear molecular ion peak and characteristic fragmentation patterns for a methyl ester.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dimethyl maleate** to confirm its chemical structure.

Materials:

- **Dimethyl maleate** sample
- Deuterated chloroform (CDCl<sub>3</sub>)
- 5 mm NMR tubes
- Pipettes
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **dimethyl maleate** for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl<sub>3</sub>.<sup>[5][6]</sup> The sample must be fully dissolved to ensure a homogeneous solution.

- Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.<sup>[5]</sup>
- Sample Loading: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.<sup>[6]</sup>
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
  - Acquire the  $^1\text{H}$  spectrum.
  - If required, change the nucleus to  $^{13}\text{C}$  and acquire the carbon spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **dimethyl maleate** to identify its functional groups.

Materials:

- **Dimethyl maleate** sample (neat liquid)
- Salt plates (NaCl or KBr)

- Pipette
- FT-IR Spectrometer

Procedure:

- Sample Preparation: As a liquid, **dimethyl maleate** can be analyzed neat.<sup>[7][8]</sup> Place one to two drops of the liquid sample onto the center of a clean, dry salt plate.<sup>[7][8][9]</sup>
- Assembling the Cell: Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.<sup>[7][8][9]</sup> Ensure the liquid has spread evenly.
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum to account for atmospheric and instrumental interferences.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum will show the transmittance or absorbance of infrared light as a function of wavenumber ( $\text{cm}^{-1}$ ).
- Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator.<sup>[8]</sup>

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **dimethyl maleate**.

Materials:

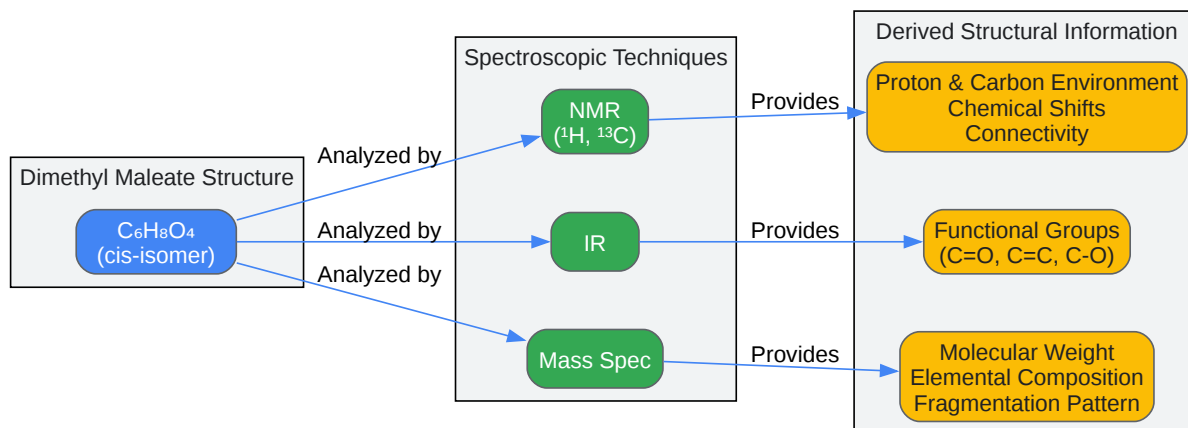
- **Dimethyl maleate** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

#### Procedure:

- **Sample Preparation:** Prepare a dilute solution of **dimethyl maleate** in a suitable volatile solvent. The concentration should be low to avoid saturating the detector.
- **Instrument Setup:**
  - Tune and calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass assignments.[\[10\]](#)
  - Set the parameters for the ion source, mass analyzer, and detector. For a volatile compound like **dimethyl maleate**, Electron Ionization (EI) is a common technique.
- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a liquid sample, this can be done via direct infusion or through a gas chromatography (GC) inlet.
- **Data Acquisition:**
  - The molecule is ionized in the source, resulting in a molecular ion and various fragment ions.
  - The ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Structure-Spectra Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **dimethyl maleate**.



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Caption: Workflow of Spectroscopic Analysis for **Dimethyl Maleate**.

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